Cytotoxicity Superiority of 2-Chloromethyl-3-phenylquinazolin-4(3H)-one Derivatives over Cisplatin in A549, MCF-7, and SW1116 Cancer Cell Lines
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives (H1–H11) were evaluated for in vitro cytotoxicity. The most active compounds (H3, H5, H6) exhibited IC₅₀ values < 10 μM against A549 lung adenocarcinoma cells, compared to 12 μM for the clinical standard cisplatin [1]. Against MCF-7 breast cancer and SW1116 colon cancer cell lines, nearly all derivatives showed superior cytotoxicity compared to cisplatin [1]. Molecular docking further revealed that all 11 compounds displayed lower binding energies against EGFR than erlotinib, a marketed EGFR inhibitor [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay) and EGFR binding energy |
|---|---|
| Target Compound Data | IC₅₀ < 10 μM (H3, H5, H6 on A549); all compounds lower EGFR binding energy than erlotinib |
| Comparator Or Baseline | Cisplatin IC₅₀ = 12 μM (A549); erlotinib EGFR binding energy as reference |
| Quantified Difference | ≥ 2 μM improvement in IC₅₀ on A549; consistent EGFR binding superiority across all 11 derivatives |
| Conditions | MTT colorimetric assay; A549 (lung), MCF-7 (breast), SW1116 (colon) cell lines; EGFR molecular docking |
Why This Matters
Direct head-to-head cisplatin comparison establishes a clinically relevant potency benchmark, justifying selection of the 2-chloromethylquinazolinone scaffold for anticancer lead optimization.
- [1] Emami L, Faghih Z, Khabnadideh S, Rezaei Z, Sabet R, Harigh E, Faghih Z. 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society. 2021;18:1877–1889. View Source
